REACTION_SMILES
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[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:25][OH:26].[F:1][c:2]1[cH:3][c:4]2[c:5]([CH3:17])[cH:6][nH:7][c:8]2[c:9]([CH:11]=[CH:12][C:13](=[O:14])[O:15][CH3:16])[cH:10]1.[Na+:19].[OH-:18]>>[F:1][c:2]1[cH:3][c:4]2[c:5]([CH3:17])[cH:6][nH:7][c:8]2[c:9]([CH:11]=[CH:12][C:13](=[O:14])[OH:15])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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COC(=O)C=Cc1cc(F)cc2c(C)c[nH]c12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C=Cc1cc(F)cc2c(C)c[nH]c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1c[nH]c2c(C=CC(=O)O)cc(F)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |